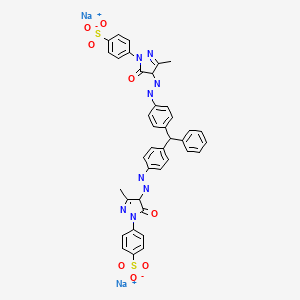
6-Nitrocinnoline
Descripción general
Descripción
6-Nitrocinnoline is a chemical compound that is used for research and development . It is also used in the manufacture of chemical compounds .
Synthesis Analysis
Several routes for the large scale preparation of 4,6-diaminocinnoline have been explored. The most satisfactory preparation involves conversion of diethyl mesoxalate phenylhydrazone, via the corresponding acid, into the acid chloride which is cyclised by reaction with titanium tetrachloride to give 4-hydroxycinnoline . Successive decarboxylation and nitration affords a mixture of nitro-compounds from which 4-hydroxy-6-nitrocinnoline is readily obtained .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClN4O2 . The molecular weight is 240.651 .
Chemical Reactions Analysis
The chemical reactions of this compound involve successive decarboxylation and nitration which affords a mixture of nitro-compounds . This is converted by thionyl chloride–phosphorus pentachloride into the 4-chloro-compound, and thence by reaction with ammonia in phenol into 4-amino-6-nitrocinnoline .
Aplicaciones Científicas De Investigación
1. Biological and Pharmacological Activities
6-Nitrocinnoline and its derivatives have been explored for various biological functions and pharmacological activities. Studies show the potential of these compounds in mediating biochemical processes and treating certain diseases. For instance, a fluorescent probe based on 6-hydroxyl-quinoline-2-benzothiazole derivatives, which includes a structure related to this compound, was developed for detecting nitroxyl (HNO) in living cells. This is important for understanding the role of HNO in biological systems, particularly in cardiovascular diseases (Li et al., 2018).
2. Chemical Synthesis and Modifications
Research on this compound includes its synthesis and chemical modifications. Studies have explored various routes for synthesizing derivatives of this compound, such as 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. These processes involve steps like decarboxylation and nitration, highlighting the compound's versatility in chemical synthesis (Barber et al., 1967).
3. Applications in Dyeing and Fluorescent Agents
This compound derivatives have applications in the dyeing industry, specifically as fluorescent whiteners for polyester fibers. For example, derivatives like 6-acetamido-2-substituted quinoxalines, which bear structural similarity to this compound, have been used effectively for this purpose (Rangnekar & Tagdiwala, 1986).
4. Antitumor and Antibacterial Properties
Studies have shown that compounds related to 4-nitrocinnoline, a derivative of this compound, exhibit antitumor activity. This indicates the potential of this compound derivatives in cancer research and therapy (Kamiya et al., 1977). Additionally, novel quinoxaline-alkynyl derivatives, structurally related to this compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, suggesting potential antibacterial applications (Raphoko et al., 2021).
5.
5. Toxicity and Carcinogenic Studies
Research on the toxicity and carcinogenic potential of compounds structurally related to this compound, such as 6-nitrochrysene, has been conducted. These studies are crucial for understanding the safety and potential health risks of these compounds. For instance, the induction of mammary cancer by 6-nitrochrysene in rats was studied, providing insights into the carcinogenic properties of such nitropolynuclear aromatic hydrocarbons (El-Bayoumy et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
6-nitrocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(5-7)3-4-9-10-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMGBJQTALKTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717872 | |
| Record name | 6-Nitrocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64774-08-9 | |
| Record name | 6-Nitrocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B3355988.png)
![1H-Naphth[1,2-d]imidazol-9-amine](/img/structure/B3355991.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3356005.png)





![{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide](/img/structure/B3356052.png)